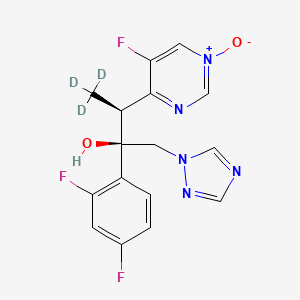

Voriconazole-d3 N-Oxide

Description

Properties

IUPAC Name |

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFPLUCFPRUHU-QLWAGJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Voriconazole-d3 N-Oxide molecular weight and formula

Physicochemical Identity, Metabolic Context, and Bioanalytical Application[1][2]

Executive Summary

Voriconazole-d3 N-Oxide is the stable isotope-labeled analog of Voriconazole N-oxide, the primary circulating metabolite of the triazole antifungal Voriconazole.[1][2] In drug metabolism and pharmacokinetics (DMPK) and therapeutic drug monitoring (TDM), this compound serves as the critical Internal Standard (IS). Its physicochemical properties—specifically the deuterium substitution on the fluoropyrimidine methyl group—ensure it co-elutes with the analyte of interest while providing mass spectral differentiation, thereby compensating for matrix effects and ionization suppression in LC-MS/MS workflows.

Part 1: Physicochemical Identity

The following data characterizes the specific deuterated form typically used in bioanalytical assays (Methyl-d3).

| Property | Specification |

| Chemical Name | This compound (typically labeled on the fluoropyrimidine methyl group) |

| Systematic Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 N-oxide |

| CAS Number | 1217851-84-7 |

| Molecular Formula | |

| Molecular Weight | 368.33 g/mol |

| Unlabeled Counterpart | Voriconazole N-Oxide ( |

| Mass Shift | +3.02 Da (attributable to 3 deuterium atoms replacing protium) |

| Solubility | Soluble in Methanol, DMSO, and Acetonitrile; slightly soluble in water. |

| Appearance | Off-white to pale yellow solid. |

Structural Insight

The deuterium labeling (

Part 2: Metabolic Context & Mechanism

Voriconazole undergoes extensive hepatic metabolism. Understanding this pathway is essential for researchers studying pharmacogenomics, particularly the impact of CYP2C19 polymorphisms (poor vs. rapid metabolizers).

The N-Oxidation Pathway

The primary metabolic route involves the N-oxidation of the fluoropyrimidine ring.[4] This step is catalyzed predominantly by CYP2C19 , with minor contributions from CYP3A4 and Flavin-containing Monooxygenases (FMO).[4][5][6]

-

Clinical Relevance: Voriconazole N-oxide has minimal antifungal activity but correlates with CYP2C19 phenotype. High ratios of Voriconazole to N-oxide suggest CYP2C19 inhibition or poor metabolizer status.[7]

Pathway Visualization

The following diagram illustrates the metabolic conversion and the structural relationship between the drug, its metabolite, and the deuterated standard.

Figure 1: Metabolic pathway of Voriconazole leading to the N-oxide metabolite, highlighting the enzymatic drivers (CYP2C19) and the comparative role of the Internal Standard.

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

This section details a self-validating protocol for using this compound as an Internal Standard (IS). The causality of each step is explained to ensure reproducibility.

1. Stock Solution Preparation

-

Protocol: Dissolve 1 mg of this compound in 10 mL of Methanol (HPLC grade) to generate a 100 µg/mL stock.

-

Causality: Methanol is chosen over acetonitrile for primary stock preparation to maximize solubility and stability of the N-oxide moiety, which can be sensitive to protic shifts in unbuffered aqueous solutions.

-

Storage: -20°C or lower. Stable for >6 months if protected from light (N-oxides are photosensitive).

2. Sample Preparation (Protein Precipitation)

-

Matrix: Human Plasma / Serum.

-

Step A: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Step B (IS Addition): Add 20 µL of Working IS Solution (500 ng/mL this compound in 50% Methanol).

-

Why: Adding IS before precipitation ensures the IS undergoes the same extraction efficiency and matrix effects as the analyte.

-

-

Step C (Precipitation): Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Step D: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Step E: Transfer supernatant to an autosampler vial.

3. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

4. Mass Spectrometry Parameters (MRM)

The following transitions are critical. The d3-analog must be monitored on a channel that corresponds to the mass shift of the specific fragment containing the deuterium atoms.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Voriconazole N-Oxide | 366.1 | 224.1 | 25 | Loss of triazole & cleavage. |

| This compound | 369.1 | 227.1 | 25 | Retains d3-methyl on pyrimidine. |

Note: Transitions may vary slightly based on instrument calibration. Always perform a product ion scan (MS2) on the neat standard before validating the method.

Bioanalytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the quantification of Voriconazole N-oxide using the d3-IS.

Part 4: Technical Considerations & Troubleshooting

Isotopic Purity & "Cross-Talk"

-

Requirement: The IS should have an isotopic purity

99% deuterium.[9] -

Risk: If the d3 standard contains significant d0 (unlabeled) impurities, it will contribute to the analyte signal (Voriconazole N-oxide), artificially inflating the calculated concentration.

-

Validation: Run a "Blank + IS" sample. If a peak appears in the analyte channel (366.1

224.1), the IS purity is compromised or the mass resolution is insufficient.

Stability of the N-Oxide

-

Thermal Instability: N-oxides can thermally deoxygenate back to the parent drug in the ion source (Source-Induced Dissociation).

-

Check: Monitor the Voriconazole (parent) channel (350.1

127.1) while injecting pure N-oxide standard. If a peak appears, lower the Desolvation Temperature or Source Temperature to minimize in-source reduction.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10044355, Voriconazole N-oxide. Retrieved from [Link]

- Hohmann, N., et al. (2016). Quantification of voriconazole and its N-oxide metabolite in human plasma and urine. Journal of Chromatography B.

Sources

- 1. [2H3]- Voriconazole N-Oxide | 1217851-84-7 [amp.chemicalbook.com]

- 2. BioOrganics [bioorganics.biz]

- 3. Voriconazole N-Oxide | C16H14F3N5O2 | CID 10044355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacogenetics of steady-state metabolism, pharmacokinetics, and adverse effects of voriconazole in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Mechanistic Profiling of Voriconazole N-Oxidation: A Technical Guide to Pathway Enzymology and Bioanalysis

Executive Summary

Voriconazole (VRC) is a second-generation triazole antifungal widely used for invasive aspergillosis.[1] Its pharmacokinetics (PK) are notoriously non-linear and subject to high inter-individual variability. The primary driver of this variability is the metabolic clearance of VRC to its major circulating metabolite, Voriconazole N-oxide (UK-121,265) .

This guide details the molecular mechanism of this N-oxidation, the specific cytochrome P450 (CYP) enzymology involved, and provides a validated experimental workflow for characterizing this pathway in vitro. It is designed for researchers investigating drug-drug interactions (DDIs) or developing bioanalytical assays for therapeutic drug monitoring (TDM).

Molecular Mechanism of N-Oxidation

The metabolic clearance of voriconazole is dominated by the oxidation of the fluoropyrimidine moiety.[2] Unlike many azoles where oxidation occurs on the alkyl side chains, voriconazole undergoes N-oxidation at the nitrogen atom of the fluoropyrimidine ring.

The Metabolite: UK-121,265[2][3][4]

-

Chemical Name: Voriconazole N-oxide[2][3][4][5][6][7][8][9][10][11]

-

Activity: Pharmacologically inactive (zero antifungal potency).[12]

-

Structural Change: Addition of an oxygen atom to the pyrimidine nitrogen.

-

Mass Shift: +16 Da relative to parent (Parent

; Metabolite

Pathway Visualization

The following diagram illustrates the conversion of Voriconazole to its N-oxide and minor metabolites, highlighting the enzyme hierarchy.

Figure 1: Metabolic pathway of Voriconazole showing the dominance of CYP2C19 in N-oxide formation.

Enzymology and Kinetics

Understanding the kinetics is crucial because voriconazole exhibits Michaelis-Menten saturation , leading to non-linear PK in patients.

The CYP2C19 vs. CYP3A4 Interplay

The N-oxidation pathway follows biphasic kinetics , indicating the involvement of at least two distinct enzymes with different affinities.[2]

-

CYP2C19 (High Affinity): This is the primary enzyme responsible for clearance at therapeutic concentrations. Genetic polymorphisms in CYP2C19 (e.g.,

, -

CYP3A4 (Low Affinity, High Capacity): This enzyme plays a secondary role but becomes critical when CYP2C19 is saturated (high drug concentrations) or absent (PM genotype).

Kinetic Parameters

The following values are derived from human liver microsome (HLM) and recombinant enzyme studies (Hyland et al., 2003).

| Enzyme System | Kinetic Parameter ( | Role Description |

| CYP2C19 | ~3.5 – 14 µM | Primary Driver. Rapid N-oxidation at low concentrations. |

| CYP3A4 | ~235 – 835 µM | Backup System. Engages at high concentrations or in CYP2C19 PMs. |

| CYP2C9 | ~20 µM | Minor. Contribution is minimal in human liver microsomes.[2][13] |

Technical Insight: Because the

of CYP2C19 is low (~3.5 µM), it saturates easily within the therapeutic range (1–5 µg/mL or ~3–15 µM). This saturation explains why a small dose increase can lead to a disproportionate spike in plasma concentration.

Experimental Workflow: In Vitro N-Oxidation Assay

This protocol describes how to measure the conversion of Voriconazole to Voriconazole N-oxide using Human Liver Microsomes (HLM).

Reagents & Preparation

-

Substrate: Voriconazole (Stock: 10 mM in Methanol).

-

Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein).

-

Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Protocol

-

Pre-Incubation:

-

Mix Buffer (100 mM K-Phosphate) and HLM (final conc. 0.5 mg/mL) in a reaction tube.

-

Add Voriconazole (final conc. 1–50 µM depending on

target). -

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Add NADPH generating system to start the reaction.

-

Total reaction volume: typically 200 µL.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Time: 10–30 minutes. (Note: Ensure linearity; N-oxide formation is generally linear up to 30 min).

-

-

Termination:

-

Add 200 µL of Ice-cold ACN (with Internal Standard) to stop the reaction.

-

-

Extraction:

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

-

Transfer supernatant to HPLC vials for LC-MS/MS analysis.

-

Analytical Workflow Visualization

Figure 2: Step-by-step workflow for in vitro metabolic stability assay.

Bioanalysis: LC-MS/MS Method

To quantify the N-oxide metabolite, specific Mass Spectrometry (MS) settings are required. The N-oxide is more polar than the parent, eluting earlier on Reverse Phase (C18) columns.

Mass Spectrometry Settings (ESI+)

-

Ionization: Electrospray Positive (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).[6]

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Voriconazole | 350.1 | 281.0 / 127.0 | ~18 / 30 |

| VRC N-Oxide | 366.1 | 224.1 | ~22 |

| Internal Standard | 353.1 (e.g., | 284.1 | ~18 |

Chromatographic Considerations

-

Column: C18 (e.g., Hypersil GOLD or Waters BEH C18).

-

Mobile Phase A: 0.1% Formic Acid in Water.[10]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Separation: VRC N-oxide is more polar and will elute before Voriconazole. Ensure baseline separation to avoid ion suppression, although MRM specificity usually suffices.

Clinical & Pharmacogenetic Implications

The N-oxide pathway is the "bottleneck" of voriconazole clearance.

-

CYP2C19 Polymorphism:

-

Poor Metabolizers (PM): Lack functional CYP2C19.[2][13] Clearance depends on the low-affinity CYP3A4. Result: Plasma levels can be 4-fold higher than extensive metabolizers, increasing risk of neurotoxicity and visual hallucinations.

-

Ultrarapid Metabolizers (UM): High CYP2C19 activity.[1][14] Rapid conversion to N-oxide leads to sub-therapeutic drug levels and treatment failure.

-

-

Drug-Drug Interactions (DDI):

-

Voriconazole is a mechanism-based inhibitor (MBI) of CYP3A4. While it is metabolized by these enzymes, the N-oxide metabolite itself is inactive, but the parent drug accumulation inhibits the metabolism of co-administered CYP3A4 substrates (e.g., cyclosporine, tacrolimus).

-

References

-

Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole.[2][15] Drug Metabolism and Disposition, 31(5), 540–547.[15]

-

Pfizer Inc. (2010). VFEND (voriconazole) Prescribing Information. U.S. Food and Drug Administration.[12][15]

-

Sim, S. C., et al. (2006). CYP2C19: a biomimetic tool for the prediction of genetic polymorphism in drug metabolism.

-

Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS.[10] Yonago Acta Medica.[10]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. courses.washington.edu [courses.washington.edu]

- 3. Voriconazole N-Oxide | C16H14F3N5O2 | CID 10044355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. ClinPGx [clinpgx.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive in vitro analysis of voriconazole inhibition of eight cytochrome P450 (CYP) enzymes: major effect on CYPs 2B6, 2C9, 2C19, and 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Comparative Analysis of Voriconazole N-Oxide and its Deuterated Analog in Bioanalysis

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between Voriconazole N-Oxide (the primary metabolite of voriconazole) and Voriconazole-d3 N-Oxide (its stable isotope-labeled internal standard). While chemically nearly identical, their roles in bioanalysis are distinct: the former is a biomarker of metabolic clearance (CYP2C19 activity), while the latter is a critical metrological tool used to correct for matrix effects and ionization variability in LC-MS/MS assays.

Chemical and Biological Context[1][2][3][4][5][6][7][8][9]

The Metabolic Landscape

Voriconazole is a second-generation triazole antifungal exhibiting non-linear pharmacokinetics due to saturable metabolism. The primary circulating metabolite is Voriconazole N-Oxide (VNO) .[1][2][3][4][5] Unlike the parent drug, VNO possesses minimal antifungal activity but serves as a crucial surrogate marker for cytochrome P450 2C19 (CYP2C19) phenotype status.

-

Parent Drug: Voriconazole (

)[6][7] -

Primary Metabolite: Voriconazole N-Oxide (

)[6][7] -

Enzymatic Drivers: CYP2C19 (Major), CYP3A4, CYP2C9 (Minor).[8][4]

Structural Comparison

The fundamental difference lies in the isotopic substitution of three hydrogen atoms (

| Feature | Voriconazole N-Oxide (Analyte) | This compound (Internal Standard) |

| Role | Target Analyte (Metabolite) | Internal Standard (Reference) |

| Formula | ||

| Molecular Weight | ~365.31 Da | ~368.33 Da (+3 Da shift) |

| Source | Biological Metabolism (In vivo) | Synthetic Manufacturing (Ex vivo) |

| Detection (MRM) |

Metabolic Pathway Visualization

The following diagram illustrates the biological formation of Voriconazole N-Oxide, highlighting the critical role of CYP2C19.[4]

Caption: Voriconazole is metabolized primarily by CYP2C19 into the N-Oxide form.[2][8][9]

Analytical Application: LC-MS/MS Methodology

The Role of the Deuterated Standard (d3)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), This compound is added to samples prior to processing. Because it shares nearly identical physicochemical properties (pKa, solubility, hydrophobicity) with the target analyte, it behaves identically during:

-

Extraction: Corrects for recovery losses during protein precipitation.

-

Chromatography: Co-elutes (or elutes very closely) with the analyte.

-

Ionization: Experiences the same "matrix effects" (ion suppression/enhancement) in the electrospray source.

Expert Insight (Isotope Effect): While deuterium labeling is generally considered non-disruptive, slight retention time shifts can occur in Ultra-High Performance Liquid Chromatography (UHPLC) due to the slightly different lipophilicity of C-D bonds versus C-H bonds. The d3-analog typically elutes slightly earlier than the non-deuterated form. This must be monitored to ensure the integration windows capture the peak correctly.

Validated Experimental Protocol

This protocol is designed for human plasma matrices.[10]

Reagents:

-

Analyte: Voriconazole N-Oxide standard.[2][3][11][12][13][14][15]

-

IS: this compound (10 µg/mL stock in methanol).

-

Precipitant: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps:

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Addition:

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 20 µL of Working IS Solution (this compound at 500 ng/mL).

-

-

Protein Precipitation (PPT):

-

Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex vigorously for 30 seconds.

-

-

Centrifugation:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

-

-

LC-MS/MS Injection: Inject 2-5 µL.

Mass Spectrometry Parameters (MRM)

The following transitions are selected to maximize sensitivity and specificity.

| Compound | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Voriconazole N-Oxide | ESI (+) | 366.1 | 224.1 | 18 |

| This compound | ESI (+) | 369.1 | 227.1 | 18 |

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow for extracting and quantifying Voriconazole N-Oxide.

Validation and Troubleshooting

Self-Validating Systems: The IS Correction

The trustworthiness of this assay relies on the "Self-Validating" nature of the internal standard. If the matrix (e.g., lipemic or hemolyzed plasma) suppresses the signal of the analyte by 30%, it will also suppress the signal of the co-eluting d3-IS by exactly 30%. Therefore, the Area Ratio remains constant, preserving accuracy.

Cross-Talk and Isotopic Interference

A common challenge with deuterated standards is "Cross-Talk."

-

M+3 Contribution: Does the natural isotope distribution of the analyte (VNO) contribute to the IS channel (VNO-d3)?

-

Check: Inject a high concentration of VNO (without IS) and monitor the 369

227 transition.

-

-

Impurity Contribution: Does the IS contain non-labeled impurities (d0) that contribute to the analyte channel?

-

Check: Inject the IS alone (without analyte) and monitor the 366

224 transition.

-

Logic of Internal Standard Correction

Caption: The d3-IS experiences the same matrix suppression as the analyte, cancelling out errors in the final ratio.

References

-

Pfizer Inc. (2010). VFEND® (voriconazole) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Hohmann, N., et al. (2016). Voriconazole N-oxidation by CYP2C19 is the major metabolic pathway.[2][4][14] Clinical Pharmacology & Therapeutics. [Link]

-

Decosterd, L. A., et al. (2010). Multiplex LC-MS/MS method for the simultaneous quantification of voriconazole and its N-oxide metabolite. Journal of Chromatography B. [Link]

-

Yamamoto, T., et al. (2023).[11] Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS. Yonago Acta Medica.[11] [Link]

Sources

- 1. Microdialysis of Drug and Drug Metabolite: a Comprehensive In Vitro Analysis for Voriconazole and Voriconazole N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 3. Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Voriconazole N-Oxide | C16H14F3N5O2 | CID 10044355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacogenetics of steady-state metabolism, pharmacokinetics, and adverse effects of voriconazole in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voriconazole N-Oxide | CAS 618109-05-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Pharmacokinetic Properties of Deuterated Voriconazole Metabolites

Executive Summary: The Deuterium Advantage in Azole Pharmacokinetics

Voriconazole is a cornerstone triazole antifungal, yet its clinical utility is complicated by non-linear pharmacokinetics and extensive inter-individual variability driven by CYP2C19 genetic polymorphisms. This guide analyzes the pharmacokinetic (PK) properties of deuterated voriconazole metabolites , focusing on two distinct applications:

-

Therapeutic Design (Theoretical): Utilizing the Kinetic Isotope Effect (KIE) to stabilize the drug against rapid CYP2C19 metabolism.

-

Bioanalytical Application (Practical): The use of stable isotope-labeled (SIL) analogs (e.g., Voriconazole-d3) as internal standards to correct for matrix effects in LC-MS/MS quantification.

Metabolic Disposition & The Kinetic Isotope Effect (KIE)

To understand the properties of deuterated metabolites, one must first map the metabolic "hotspots" of the parent molecule. Voriconazole elimination is defined by a specific bottleneck: N-oxidation .

The CYP2C19 Metabolic Bottleneck

Voriconazole is metabolized primarily by CYP2C19 (and to a lesser extent CYP2C9 and CYP3A4) into Voriconazole N-oxide . This metabolite is pharmacologically inactive but represents the major clearance pathway.

-

Extensive Metabolizers (EM): Rapid conversion to N-oxide

Lower trough levels -

Poor Metabolizers (PM): Slow conversion

Accumulation of parent drug

Mechanism of Deuterium Stabilization

Deuterium (

-

Primary KIE: If the C-H bond cleavage is the rate-determining step (RDS) in the metabolic reaction (e.g., removing a hydrogen from the N-methyl group during N-oxidation), replacing that hydrogen with deuterium can reduce the reaction rate by a factor of 6–10.

-

Metabolic Switching: By "blocking" the primary metabolic route (N-oxidation) with deuterium, the drug may be forced down alternative, slower pathways (e.g., fluoropyrimidine hydroxylation), potentially flattening the PK curve and reducing the disparity between CYP2C19 phenotypes.

Visualization: Deuterium Blockade Pathway

The following diagram illustrates the metabolic pathways and the specific site where deuteration exerts its kinetic effect.

Figure 1: Metabolic pathway of Voriconazole showing the critical role of CYP2C19 and the site of Deuterium blockade.

Physicochemical & PK Properties: H-Voriconazole vs. D3-Voriconazole

The following table contrasts the properties of the parent drug with its deuterated analog (Voriconazole-d3), typically deuterated at the N-methyl position.

| Property | Voriconazole ( | Voriconazole-d3 ( | Impact of Deuteration |

| Molecular Weight | 349.3 Da | 352.3 Da | +3 Da shift (Critical for Mass Spec separation) |

| Lipophilicity (LogP) | ~1.8 | ~1.78 | Negligible change; retention time in LC is identical. |

| Metabolic Stability | Low (Rapid N-oxidation) | High | Increased t½ due to C-D bond strength (KIE). |

| Major Metabolite | Voriconazole N-oxide | Voriconazole-d3 N-oxide | Formation rate of d3-metabolite is significantly slower. |

| Plasma Protein Binding | ~58% | ~58% | No significant change in distribution volume (Vd). |

| CYP Inhibition | Inhibits CYP2C9/2C19/3A4 | Inhibits CYP2C9/2C19/3A4 | Mechanism Based Inhibition (MBI) potential may change if metabolic intermediate is stabilized. |

Technical Insight: In bioanalysis, the identical retention time but distinct mass (+3 Da) makes Voriconazole-d3 the "Gold Standard" Internal Standard. It experiences the exact same matrix suppression/enhancement as the analyte but can be spectrally resolved.

Experimental Protocol: Quantifying Deuterated Metabolites

This protocol describes the validation of Voriconazole-d3 as an Internal Standard (IS) to quantify Voriconazole and its N-oxide in human plasma. This workflow ensures self-validating data integrity.

Reagents & Materials

-

Analyte: Voriconazole, Voriconazole N-oxide.[1]

-

Internal Standard (IS): Voriconazole-d3 (label at N-methyl), Voriconazole N-oxide-d3.

-

Matrix: K2EDTA Human Plasma.

-

Extraction: Protein Precipitation (PPT).

Step-by-Step Workflow

-

Standard Preparation:

-

Prepare Stock Solutions (1 mg/mL in Methanol).

-

Spike IS (Voriconazole-d3) into precipitation solvent (Acetonitrile) at a fixed concentration (e.g., 50 ng/mL).

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 150 µL of Acetonitrile containing the IS.

-

Causality: The 3:1 ratio ensures complete protein denaturation while introducing the IS at the exact moment of extraction to track recovery losses.

-

Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of supernatant.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Mass Transitions (MRM)

Accurate quantification relies on monitoring specific precursor-to-product ion transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Voriconazole | 350.1 | 281.1 | 30 | 18 |

| Voriconazole-d3 (IS) | 353.1 | 284.1 | 30 | 18 |

| Vori N-oxide | 366.1 | 224.1 | 32 | 22 |

| Vori N-oxide-d3 (IS) | 369.1 | 227.1 | 32 | 22 |

Validation Check: The mass shift of +3 Da must be maintained in the product ion (281.1

284.1), confirming the deuterium label is located on a stable fragment (the N-methyl triazole moiety) and not lost during fragmentation.

Theoretical Therapeutic Implications

While Voriconazole-d3 is primarily an analytical tool, the therapeutic application of deuterated voriconazole (hypothetically "Deutivoriconazole") would aim to solve the clinical "PM vs. EM" variability problem.

Predicted PK Profile Changes

Based on KIE principles observed in similar drugs (e.g., Deutetrabenazine), a therapeutic deuterated voriconazole would exhibit:

-

Reduced Clearance (CL): Slower N-oxidation by CYP2C19.

-

Higher AUC in EMs: Extensive Metabolizers would achieve therapeutic concentrations at lower doses.

-

Reduced "Shunt" Toxicity: By stabilizing the parent compound, the formation of the N-oxide (implicated in some phototoxicity mechanisms) might be reduced, although the parent drug is the primary driver of visual side effects.

The "Metabolic Switching" Risk

Researchers must assess if blocking the N-oxidation pathway forces the drug into the CYP3A4 pathway (fluoropyrimidine hydroxylation).

-

Risk: If CYP3A4 metabolism increases significantly, drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ritonavir) could become even more clinically severe than with standard voriconazole.

References

-

Pfizer Inc. (2010). VFEND® (voriconazole) Prescribing Information. U.S. Food and Drug Administration.[2][3][4] [Link]

-

Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition, 31(5), 540-547. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

Pennick, G. J., et al. (2003). Voriconazole therapeutic drug monitoring. Clinical Infectious Diseases. [Link]

-

Alsultan, A., & Peloquin, C. A. (2014). Therapeutic drug monitoring of antifungal agents in critically ill patients. Expert Review of Clinical Pharmacology. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Teva Completes Acquisition of Auspex Pharmaceuticals [tevapharm.com]

- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 4. Jazz Pharmaceuticals plc and Concert Pharmaceuticals Announce Worldwide Licensing Agreement to Develop and Commercialize Deuterium-Modified Sodium Oxybate | Jazz Pharmaceuticals plc [investor.jazzpharma.com]

The Pivotal Role of N-Oxide in Voriconazole Metabolism

A Technical Guide for Pharmacokinetic Profiling & Bioanalysis

Executive Summary

Voriconazole (VRC) is a broad-spectrum triazole antifungal exhibiting complex, non-linear pharmacokinetics (PK) that challenge therapeutic drug monitoring (TDM).[1][2][3][4] The primary circulating metabolite, Voriconazole N-oxide (VNO) , although pharmacologically inactive against fungal pathogens, serves as the critical biomarker for metabolic clearance capacity.

This guide analyzes the mechanistic role of VNO, detailing its formation via CYP2C19 saturation, its utility in phenotyping metabolic status, and the analytical protocols required for its precise quantification. For drug development professionals and researchers, understanding the VRC/VNO interplay is essential for elucidating drug-drug interactions (DDIs) and managing the high inter-patient variability associated with CYP polymorphisms.

Mechanistic Enzymology of N-Oxidation

The metabolism of voriconazole is extensive, with less than 2% of the parent drug excreted unchanged in urine. The primary metabolic pathway is N-oxidation of the fluoropyrimidine ring, yielding Voriconazole N-oxide (UK-121,265).[5]

The Enzyme Cascade

While multiple Cytochrome P450 enzymes contribute to VRC clearance, they do not share equal weight. The formation of VNO is the rate-limiting step in elimination and is governed by the following hierarchy:

-

CYP2C19 (Major Driver): Responsible for 60–75% of VNO formation in extensive metabolizers. It has a low

(high affinity) but limited capacity. -

CYP3A4 (Secondary Driver): Contributes ~25–30%. It has a higher

(lower affinity) but higher capacity. -

CYP2C9 (Minor): Plays a negligible role under normal physiological conditions but may compensate during severe CYP2C19 inhibition.

-

FMO (Flavin-containing Monooxygenase): Minor contribution to N-oxidation.

Pathway Visualization

The following diagram illustrates the metabolic conversion of Voriconazole to its N-oxide and secondary metabolites.

Figure 1: Metabolic pathway of Voriconazole emphasizing the dominant role of CYP2C19 in N-oxide formation.

Pharmacokinetics & Genetic Impact[6][7][8]

The Mechanism of Non-Linearity

Voriconazole exhibits non-linear (Michaelis-Menten) pharmacokinetics. This is directly attributed to the saturation of CYP2C19 .

-

At low doses, CYP2C19 efficiently converts VRC to VNO.

-

As concentrations rise within the therapeutic window, CYP2C19 becomes saturated.

-

Metabolism shifts toward the lower-affinity CYP3A4, causing a disproportionate increase in plasma VRC concentration relative to the dose increase.

-

Consequently, the half-life of VRC is dose-dependent, whereas VNO levels tend to plateau or rise less steeply than the parent drug.

CYP2C19 Polymorphisms

The VRC/VNO metabolic ratio is the definitive phenotypic marker for CYP2C19 activity. Genetic variations significantly alter exposure risks:

| Genotype | Phenotype | Metabolic Activity | VRC/VNO Ratio | Clinical Implication |

| CYP2C1917/17 | Ultra-Rapid (UM) | Increased | Low (< 1.0) | High risk of therapeutic failure; VNO accumulates relative to VRC. |

| CYP2C191/1 | Extensive (EM) | Normal | Normal | Standard dosing usually effective. |

| CYP2C192/2 | Poor (PM) | Absent | High (> 4.[6]0) | High risk of toxicity; VRC accumulates significantly; VNO formation is slow (driven by CYP3A4). |

Analytical Methodologies: LC-MS/MS Protocol

Quantifying VNO requires specific handling due to its thermal instability.[5] The following protocol is synthesized from validated methodologies (Yamamoto et al., 2023; FDA Bioanalytical Guidelines).

Sample Preparation & Stability

-

Critical Warning: VNO is unstable at room temperature. Samples must be processed immediately or stored at 2–8°C. Long-term storage requires -80°C.

-

Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to ensure polar VNO recovery.

LC-MS/MS Workflow

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Shimadzu LCMS-8040). Chromatography:

-

Column: InertSustain C18 (2.1 x 50 mm, 2 µm) or ZORBAX SB-Aq.

-

Mobile Phase B: Methanol (MeOH).[4]

-

Gradient: Steep gradient (30% B to 95% B) over 4 minutes.

Mass Spectrometry Settings (MRM Mode):

| Analyte | Polarity | Precursor Ion (

Note: The VNO transition 366 -> 224 represents the cleavage of the triazole moiety.

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of Voriconazole and N-oxide.

Clinical & DDI Applications

The quantification of N-oxide is not merely for PK plotting; it is a diagnostic tool.

Interpreting Drug-Drug Interactions (DDIs)

Because VRC is both a substrate and an inhibitor of CYP enzymes, the VRC/VNO ratio shifts predictably during interactions:

-

CYP2C19 Inhibition (e.g., Omeprazole): [2]

-

Result: Increased VRC, Decreased VNO.

-

Ratio Impact: Sharp increase in VRC/VNO ratio.

-

-

CYP Induction (e.g., Rifampin, Phenytoin):

-

Result: Rapid conversion of VRC to VNO (until clearance exceeds formation).

-

Ratio Impact: Decrease in VRC/VNO ratio (initially), followed by undetectable levels of both if induction is strong.

-

Toxicity vs. Efficacy

While VNO is inactive, its accumulation in Poor Metabolizers (PMs) is often misconstrued. In PMs, VNO levels are actually lower relative to the parent drug because the primary formation pathway is blocked. Conversely, high absolute levels of VNO in Ultra-Rapid Metabolizers (UMs) indicate therapeutic failure (rapid clearance).

-

Therapeutic Target (Parent): 1.0 – 5.5 mg/L.

-

Toxicity Marker: High VRC trough (>6 mg/L) is the primary driver of neurotoxicity and hepatotoxicity, not the N-oxide itself.

References

-

Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring.[9] Yonago Acta Medica.[9] Link

-

Hohmann, N., et al. (2016). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics.[1][12] Link

-

Dean, L. (2019). Voriconazole Therapy and CYP2C19 Genotype.[1][6][13] Medical Genetics Summaries [Internet]. Link

-

FDA. Bioanalytical Method Validation Guidance for Industry.[11] U.S. Food and Drug Administration.[11] Link

-

Scholz, I., et al. (2021). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. Impact of the CYP2C19 Genotype on Voriconazole Exposure in Adults with Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 6. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemxzen.com [chemxzen.com]

- 13. Effect of CYP2C19 polymorphism on the pharmacokinetics of voriconazole after single and multiple doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability Profile of Voriconazole-d3 N-Oxide

Introduction

Voriconazole-d3 N-Oxide is the deuterated form of the major metabolite of voriconazole, a second-generation triazole antifungal agent.[1][2][3] Voriconazole is a critical therapy for invasive fungal infections.[4] The deuterated N-oxide metabolite serves as an indispensable internal standard for the quantification of Voriconazole N-oxide in biological matrices during pharmacokinetic and therapeutic drug monitoring studies, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] Given its crucial role in bioanalytical assays, ensuring the chemical and isotopic integrity of this compound is paramount for generating accurate and reliable data.

This technical guide provides a comprehensive examination of the chemical stability profile of this compound. We will delve into its intrinsic physicochemical properties, explore potential degradation pathways based on its chemical structure and data from its non-deuterated analogue, and provide detailed, field-proven protocols for conducting a robust stability assessment. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and regulatory compliance.[5][6][7]

Part 1: Physicochemical Properties and Intrinsic Stability

Understanding the fundamental properties of this compound is the first step in designing a logical stability study.

| Property | Value / Information | Source |

| Chemical Name | (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-d3-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol, 1-oxide | [2][8] |

| CAS Number | 1217851-84-7 | [2][8] |

| Molecular Formula | C₁₆H₁₁D₃F₃N₅O₂ | [2] |

| Molecular Weight | 368.3 g/mol | [2] |

| Structure | This compound consists of a fluorinated pyrimidine N-oxide ring and a difluorophenyl group attached to a chiral tertiary alcohol. A deuterated methyl group is adjacent to this chiral center. | |

| Recommended Storage | -20°C | [2] |

| Reported Stability | ≥ 4 years (when stored at -20°C) | [2] |

| Key Structural Features | 1. N-Oxide Moiety: Prone to reduction (deoxygenation).2. Tertiary Alcohol: Generally stable, but can be targeted under harsh conditions.3. Triazole & Pyrimidine Rings: Heterocyclic systems that can be susceptible to photolytic or extreme pH degradation.4. Deuterated Methyl Group: Site of potential Hydrogen-Deuterium (H-D) exchange.[9] |

Initial Stability Considerations:

-

N-Oxide Instability: The N-oxide functional group is inherently more reactive than its parent tertiary amine. It is susceptible to thermal and photochemical deoxygenation, reverting to the parent amine (in this case, Voriconazole-d3). One study noted that the non-deuterated Voriconazole N-oxide is relatively unstable at room temperature.[10]

-

Isotopic Stability: A primary concern for any deuterated standard is the stability of the deuterium labels. H-D exchange can occur under certain conditions (e.g., protic solvents, elevated temperatures, or extreme pH), diminishing the isotopic purity of the standard and compromising its utility in quantitative analysis.[9] The strategic placement of deuterium can enhance metabolic stability, a principle that may also confer a kinetic isotope effect, potentially slowing certain degradation reactions involving the cleavage of the C-D bond.[11][12]

Part 2: Potential Degradation Pathways

A forced degradation study is designed to intentionally degrade the molecule to identify its likely degradation products and establish the stability-indicating power of the analytical method.[4][13] Based on the structure of this compound and known data on voriconazole and other azole antifungals, several degradation pathways can be postulated.[4][14][15]

Logical Flow of Degradation Investigation

Caption: Anticipated degradation pathways under various stress conditions.

-

Hydrolytic Degradation (Acidic, Basic, Neutral):

-

Causality: While the core structure of voriconazole is stable in acidic medium, it is sensitive to basic conditions.[16][17] The N-oxide moiety may exhibit different stability across the pH spectrum. Furthermore, aqueous environments, particularly at non-neutral pH and elevated temperatures, can facilitate H-D exchange.[9]

-

Expected Products: Potential for minor hydrolysis products and, critically, the formation of d2, d1, and d0 isotopologues of this compound due to H-D exchange.

-

-

Oxidative Degradation:

-

Causality: Oxidizing agents like hydrogen peroxide can lead to further oxidation of the heterocyclic rings or potentially affect the N-oxide group. While N-oxidation is a form of oxidation, strong oxidizing conditions can lead to more extensive degradation.

-

Expected Products: Ring-opened products or further hydroxylated species.

-

-

Photodegradation:

-

Causality: As mandated by ICH Q1B guidelines, photostability testing is crucial.[18][19][20] Aromatic and heterocyclic systems, like those in this compound, can absorb UV radiation, leading to excited states that undergo chemical reactions. This is a known degradation pathway for azole antifungals.[15][21] A primary anticipated reaction is the photolytic deoxygenation of the N-oxide.

-

Expected Products: Voriconazole-d3 (from deoxygenation) and potentially other photoproducts from ring rearrangements.

-

-

Thermal Degradation:

-

Causality: Elevated temperatures provide the energy to overcome activation barriers for degradation reactions. For N-oxides, thermal deoxygenation is a common pathway. High heat can also promote H-D exchange.

-

Expected Products: Voriconazole-d3 and species with reduced deuterium content.

-

Part 3: Experimental Protocols for Stability Assessment

A robust stability assessment requires a multi-faceted approach, combining forced degradation studies with the development of a validated stability-indicating analytical method.

Experimental Workflow Diagram

Caption: Overall workflow for assessing the chemical stability profile.

Protocol 1: Development of a Stability-Indicating LC-MS/MS Method

Objective: To develop a sensitive and specific LC-MS/MS method capable of separating this compound from its potential degradation products and isotopologues.

Self-Validation Principle: The method's validity is confirmed by its ability to resolve the analyte peak from all degradation product peaks generated during the forced degradation study, ensuring peak purity.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[22]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile/methanol

-

Rationale: This mobile phase is standard for LC-MS analysis of small molecules, providing good ionization efficiency in positive mode.

-

-

Gradient Elution: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure separation of compounds with varying polarities.

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method.

-

This compound: Determine the precursor ion [M+H]⁺ and optimize fragmentation to identify a stable, high-intensity product ion.

-

Potential Degradants: Monitor for the transition of Voriconazole-d3 (deoxygenation product) and lower mass isotopologues (d2, d1, d0) to assess H-D exchange. A common transition for non-deuterated voriconazole is m/z 350.1 → 281.1.[22]

-

-

-

Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products and identify the intrinsic stability of the molecule under various stress conditions as outlined by ICH guidelines.[6]

Materials:

-

This compound solid material and a stock solution (e.g., 1 mg/mL in methanol or ethanol).

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Calibrated photostability chamber and thermal oven.

Procedure:

-

Sample Preparation: For each condition, prepare samples of the drug substance in solution (e.g., at 100 µg/mL). Protect a set of control samples from the stress condition (e.g., wrap in aluminum foil for photostability studies) to act as baseline comparators.[18]

-

Acidic Hydrolysis:

-

Treat the sample with 0.1 N HCl at 60°C.

-

Withdraw aliquots at intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of NaOH before analysis.

-

-

Basic Hydrolysis:

-

Treat the sample with 0.1 N NaOH at room temperature. Rationale: The parent drug, voriconazole, is known to be more sensitive to basic conditions, so starting with milder temperatures is prudent.[14][16]

-

Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours).[23]

-

Neutralize with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Treat the sample with 3% H₂O₂ at room temperature.

-

Withdraw aliquots at intervals (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Expose the solid drug substance and a solution sample to dry heat (e.g., 70°C in a calibrated oven).

-

Analyze at time points such as 1, 3, and 7 days.

-

-

Photostability:

-

Expose the drug substance (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13]

-

Analyze the samples after the exposure period. A dark control stored under the same conditions must be analyzed concurrently.[18]

-

Part 4: Data Interpretation and Stability Profile Summary

The analysis of stressed samples will yield quantitative data on the degradation of this compound and the formation of its byproducts.

Summary of Expected Stability Outcomes

| Stress Condition | Predicted Stability | Primary Degradation Pathway | Key Analytical Observation |

| Acidic Hydrolysis (0.1N HCl, 60°C) | Likely Stable | Minimal Hydrolysis, Potential for H-D Exchange | Appearance of d0-d2 isotopologue peaks in MS. |

| Alkaline Hydrolysis (0.1N NaOH, RT) | Susceptible | Potential for Hydrolysis/Rearrangement | Significant decrease in parent peak area; appearance of new degradation peaks. |

| Oxidation (3% H₂O₂, RT) | Moderately Stable | Ring Oxidation/Cleavage | Appearance of new, likely more polar, degradation product peaks. |

| Thermal (70°C, Dry) | Susceptible | Deoxygenation, H-D Exchange | Appearance of Voriconazole-d3 peak and d0-d2 isotopologue peaks. |

| Photostability (ICH Q1B) | Susceptible | N-Oxide Reduction (Deoxygenation) | Significant increase in Voriconazole-d3 peak area. |

Conclusion and Recommendations

The chemical stability of this compound is a critical parameter that directly impacts its reliability as an internal standard. The primary vulnerabilities of the molecule are predicted to be photolytic and thermal deoxygenation to Voriconazole-d3 and the potential for hydrogen-deuterium exchange under hydrolytic and thermal stress. While the manufacturer suggests long-term stability at -20°C, users should be aware of its instability at room temperature, especially when exposed to light.[2][10]

Recommendations for Researchers:

-

Storage: Always store this compound, both in solid form and in solution, at or below -20°C in light-protected containers.[2][24]

-

Handling: Prepare working solutions fresh and minimize their exposure to ambient light and temperature. Use aprotic solvents like acetonitrile or methanol for stock solutions to reduce the risk of H-D exchange.[9]

-

Method Validation: When using this compound as an internal standard, the analytical method should monitor for the presence of Voriconazole-d3 to ensure that in-process degradation is not occurring and compromising results.

-

Stability Checks: Perform periodic stability checks on stock and working solutions, especially if stored for extended periods, by comparing their response to freshly prepared solutions.

By adhering to these protocols and recommendations, researchers can ensure the integrity of their analytical standards and the trustworthiness of their experimental data.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

-

ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available from: [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS. Published December 13, 2021. Available from: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Published January 1, 1998. Available from: [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Pharma Growth Hub. YouTube. Published November 17, 2024. Available from: [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

-

Voriconazole Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

-

Ich guidelines for stability studies 1. Slideshare. Published July 28, 2012. Available from: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation (ICH). Available from: [Link]

-

Badr Eldin AI, et al. Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. ResearchGate. Published 2010. Available from: [Link]

-

Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available from: [Link]

-

Wang T, et al. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Ther Drug Monit. 2015;37(4):463-9. Available from: [Link]

-

Weiss J, et al. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics. 2021;13(4):527. Available from: [Link]

-

PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenet Genomics. 2014;24(1):63-6. Available from: [Link]

-

van der Nagel BCH, et al. Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. ResearchGate. Published 2017. Available from: [Link]

-

Patil K, et al. Result of Forced Degradation Studies of Voriconazole. ResearchGate. Published 2022. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

-

Veringa A, et al. Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans. Antimicrob Agents Chemother. 2018;62(12):e01235-18. Available from: [Link]

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available from: [Link]

-

This compound. Isotope Science / Alfa Chemistry. Available from: [Link]

-

Results of forced degradation studies of luliconazole with final concentration of 20 µg.mL -1. ResearchGate. Available from: [Link]

-

Therapeutic Drug Monitoring of Voriconazole: Comparison of Bioassay with High-Performance Liquid Chromatography. Brieflands. Available from: [Link]

-

Conditions and stability data of voriconazole (VCZ) as solid form or in solution. ResearchGate. Available from: [Link]

-

Zhang Y, et al. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Anal Chem. 2024;96(1):285-293. Available from: [Link]

-

Kumar P, et al. Physicochemical stability of voriconazole in elastomeric devices. J Pharm Biomed Anal. 2017;140:184-188. Available from: [Link]

-

[13C2,2H3]-Voriconazole N-oxide. Alsachim. Available from: [Link]

-

Degradation of the antifungal pharmaceutical clotrimazole by UV-C and Vacuum-UV irradiation: kinetics, transformation products. Aalborg University's research portal. Available from: [Link]

-

Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Chemosphere. 2022;287(Pt 3):132371. Available from: [Link]

-

The Oxidative Stability of Deuterated Lubricants. Defense Technical Information Center. Available from: [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian J Pharm Sci. 2011;73(1):64-8. Available from: [Link]

-

Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. Int J Mol Sci. 2023;24(3):2343. Available from: [Link]

-

Al-Badriyeh D, et al. Stability of extemporaneously prepared voriconazole ophthalmic solution. Am J Health Syst Pharm. 2009;66(16):1478-83. Available from: [Link]

-

Stability and uniformity of extemporaneous preparations of voriconazole in two liquid suspension vehicles at two storage temperatures. Am J Vet Res. 2008;69(4):452-6. Available from: [Link]

-

N‐oxide formation through tertiary amine oxidation and... ResearchGate. Available from: [Link]

-

N-Oxides. ResearchGate. Available from: [Link]

-

Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. ResearchGate. Available from: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. caymanchem.com [caymanchem.com]

- 3. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Official web site : ICH [ich.org]

- 8. This compound (~90%) | LGC Standards [lgcstandards.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. researchgate.net [researchgate.net]

- 15. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. m.youtube.com [m.youtube.com]

- 21. vbn.aau.dk [vbn.aau.dk]

- 22. benchchem.com [benchchem.com]

- 23. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. clinivex.com [clinivex.com]

Voriconazole-d3 N-Oxide CAS number and synonyms

Technical Monograph: Voriconazole-d3 N-Oxide

Executive Summary

This compound is the stable isotope-labeled internal standard (SIL-IS) for Voriconazole N-Oxide (UK-121,265), the primary circulating metabolite of the antifungal agent Voriconazole. In therapeutic drug monitoring (TDM) and clinical pharmacokinetics, the quantification of the N-oxide metabolite—alongside the parent drug—is critical for distinguishing between CYP2C19 metabolic phenotypes and patient non-adherence .

This guide outlines the physicochemical specifications, metabolic mechanisms, and a self-validating LC-MS/MS protocol for utilizing this compound. It addresses specific stability challenges inherent to the N-oxide moiety, ensuring data integrity in high-throughput bioanalysis.

Chemical Identity & Specifications

The deuterated standard typically carries three deuterium atoms on the methyl group of the hydroxy-ethyl backbone. This positioning ensures the label is retained during the primary fragmentation pathways used in Mass Spectrometry (MS/MS), preventing "cross-talk" with the unlabeled analyte.

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 1217851-84-7 |

| Parent CAS (Unlabeled) | 618109-05-0 |

| Synonyms | UK-121,265-d3; (αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-d3-α-(1H-1,2,4-triazol-1-ylmethyl)-1-oxide-4-pyrimidineethanol |

| Molecular Formula | C₁₆H₁₁D₃F₃N₅O₂ |

| Molecular Weight | ~368.33 g/mol (varies slightly by enrichment) |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in water.[1][2][3][4] |

| Purity Grade | >98% Isotopic Enrichment; >95% Chemical Purity |

Mechanistic Context: The Metabolic Ratio

To interpret Voriconazole PK data correctly, one must understand the formation of the N-oxide. Voriconazole exhibits non-linear pharmacokinetics due to saturation of its metabolism.

-

Primary Pathway: N-oxidation of the fluoropyrimidine ring.

-

Enzymatic Drivers:

-

CYP2C19: The high-affinity, low-capacity driver. Genetic polymorphisms (*2, *3 loss-of-function alleles) in this enzyme are the primary cause of inter-patient variability (up to 100-fold).

-

CYP3A4 & CYP2C9: Secondary contributors that become more relevant when CYP2C19 is saturated or impaired.

-

-

The "Senior Scientist" Insight: Measuring Voriconazole alone is insufficient. A patient with low Voriconazole levels could be a Rapid Metabolizer (High N-Oxide/Parent ratio) or Non-Adherent (Low N-Oxide/Low Parent). The d3-N-Oxide IS allows for precise quantification of the metabolite to resolve this clinical ambiguity.

Figure 1: Voriconazole Metabolic Pathway[6]

Caption: CYP-mediated N-oxidation is the rate-limiting clearance step. CYP2C19 status dictates the flux through the green arrow.

Analytical Application: LC-MS/MS Protocol

This protocol utilizes this compound as an Internal Standard (IS) to compensate for matrix effects (ion suppression) in plasma samples.

Critical Stability Warning: Voriconazole N-Oxide is thermally unstable. Unlike the parent drug, the N-oxide moiety can deoxygenate or degrade at room temperature over extended periods. All processing must occur at 4°C, and autosamplers must be cooled.

Reagents & Preparation

-

Stock Solution: Dissolve this compound in Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock in Acetonitrile to ~50 ng/mL.

Extraction Workflow (Protein Precipitation)

-

Aliquot: Transfer 50 µL of patient plasma (EDTA) to a 96-well plate.

-

Spike: Add 20 µL of Working IS Solution (Vori-d3 N-Oxide).

-

Precipitate: Add 150 µL cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitate: Vortex for 2 minutes at high speed.

-

Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C .

-

Transfer: Inject 2-5 µL of the supernatant directly (or dilute 1:1 with water if peak focusing is poor).

Instrumental Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 2mM Ammonium Acetate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Gradient: 10% B to 90% B over 3.0 minutes.

-

Ionization: ESI Positive Mode.

Mass Transitions (MRM)

Note: Exact transitions should be tuned on your specific instrument. The d3-label on the methyl group shifts the precursor and specific fragments by +3 Da.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Voriconazole | 350.1 | 281.1 | ~18 |

| Voriconazole N-Oxide | 366.1 | 224.1 | ~22 |

| This compound | 369.1 | 227.1 | ~22 |

Logic: The loss of the triazole ring and cleavage of the backbone typically retains the methyl group on the detected fragment, preserving the +3 mass shift for the IS.

Figure 2: Self-Validating Analytical Workflow

Caption: Workflow emphasizes temperature control (4°C) and IS response monitoring as a built-in quality control step.

Synthesis & Handling

-

Synthesis Route: this compound is generally synthesized via the direct oxidation of Voriconazole-d3 using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in a solvent like dichloromethane.

-

Storage: The N-oxide bond is susceptible to reduction.

-

Powder: Store at -20°C under inert gas (Nitrogen/Argon).

-

Solution: Stable for ~1 month at -20°C. Unstable at Room Temperature >24 hours.

-

References

-

Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition, 31(5), 540-547.[1] Retrieved from [Link]

-

Yamamoto, T., et al. (2023).[6] Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS. Yonago Acta Medica.[6] Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Voriconazole N-Oxide | C16H14F3N5O2 | CID 10044355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Voriconazole N-oxide | CAS 618109-05-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Voriconazole-d3 N-Oxide in Preclinical Research

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voriconazole-d3 N-Oxide. As the major metabolite of the antifungal agent voriconazole, accurate measurement of its deuterated analog is critical in pharmacokinetic and metabolic studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind experimental choices and offering step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The method described herein adheres to the principles of bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity and reliability.[1][2][3][4][5][6][7][8]

Introduction: The Significance of Voriconazole and its Metabolites

Voriconazole is a broad-spectrum triazole antifungal agent, pivotal in the treatment of invasive fungal infections.[9] Its efficacy and potential for adverse effects are closely linked to plasma concentrations, which exhibit significant inter-individual variability.[9] Therapeutic drug monitoring (TDM) of voriconazole is therefore a standard clinical practice to optimize patient outcomes.[9]

Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4, to its major, inactive metabolite, Voriconazole N-Oxide.[10][11][12] Understanding the metabolic fate of voriconazole is crucial for a complete pharmacokinetic profile. In preclinical and clinical research, stable isotope-labeled internal standards, such as Voriconazole-d3 and its metabolite this compound, are indispensable for accurate quantification by LC-MS/MS.[13][14][15][16] These internal standards co-elute with the analyte of interest and experience similar matrix effects, allowing for precise and accurate measurement.[14][15]

This application note focuses on the development and validation of a robust LC-MS/MS method for this compound, providing a foundational protocol for its use in pharmacokinetic studies.

Method Development Strategy: A Logic-Driven Approach

The development of a reliable LC-MS/MS method is a systematic process. Our strategy is built on a foundation of scientific principles to ensure selectivity, sensitivity, accuracy, and precision.

Caption: A flowchart illustrating the logical workflow of LC-MS/MS method development.

Materials and Reagents

-

Analytes and Internal Standards: this compound, Voriconazole N-Oxide, and a suitable internal standard (e.g., a stable isotope-labeled analog of a related compound if this compound is the analyte of primary interest). All reference standards should be of high purity (≥98%).

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid (LC-MS grade).

-

Biological Matrix: Blank plasma (human or animal, as per study requirements).

Instrumentation and Analytical Conditions

This method was developed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The following tables summarize the optimized instrumental parameters.

Liquid Chromatography

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 columns provide excellent retention and separation for moderately polar compounds like voriconazole and its metabolites.[17] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ion mode.[18] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good peak shape and elution strength.[19] |

| Flow Rate | 0.4 mL/min | A moderate flow rate suitable for the column dimensions, ensuring efficient separation. |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate | A gradient elution is employed to ensure the timely elution of both the polar N-oxide metabolite and any less polar impurities, while maintaining sharp peak shapes. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

Mass Spectrometry

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Voriconazole and its metabolites contain basic nitrogen atoms that are readily protonated in the ESI source.[19] |

| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[20] |

| Source Temperature | 500 °C | Optimized for efficient desolvation of the mobile phase. |

| Gas 1 (Nebulizer) | 50 psi | Facilitates the formation of a fine spray of charged droplets. |

| Gas 2 (Heater) | 50 psi | Aids in the evaporation of the solvent from the droplets. |

| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |

| Collision Gas | Nitrogen | Used to induce fragmentation of the precursor ions in the collision cell. |

MRM Transitions

The following MRM transitions were optimized for the analytes.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Voriconazole N-Oxide | 366.1 | 224.1 | 16 |

| This compound | 369.1 | 224.1 | 16 |

| Voriconazole | 350.1 | 281.0 | 17 |

| Voriconazole-d3 | 353.1 | 281.0 | 17 |

Note: The specific collision energies may vary depending on the instrument used and should be optimized accordingly. The precursor ions correspond to the protonated molecules [M+H]+. The product ions are selected based on their stability and abundance following collision-induced dissociation.[21][22]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

Preparation of Calibration Standards and Quality Controls

-

Calibration Standards: Spike blank plasma with the appropriate working solutions to achieve a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Quality Controls (QCs): Prepare QCs in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[19][22]

Caption: A step-by-step workflow for sample preparation using protein precipitation.

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 100 µL of the internal standard working solution in methanol.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

Method Validation

The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5] The following parameters were assessed:

-

Selectivity and Specificity: The absence of interfering peaks at the retention times of the analytes and internal standard was confirmed in blank plasma from at least six different sources.

-

Linearity and Range: The calibration curve was linear over the specified range with a correlation coefficient (r²) > 0.99.

-